Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a 4-fluorophenylmethyl halide reacts with the piperidine ring.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate
- Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate
- Tert-butyl 3-[(4-methylphenyl)methyl]-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-9-8-15(20)13(11-19)10-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKLNOMSDYWTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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